2-(4-Bromobenzenesulfonyl)ethan-1-amine
Overview
Description
2-(4-Bromobenzenesulfonyl)ethan-1-amine is an organic compound with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 g/mol . It is characterized by the presence of a bromobenzene ring attached to a sulfonyl group, which is further connected to an ethanamine chain. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobenzenesulfonyl)ethan-1-amine typically involves the reaction of 4-bromobenzenesulfonyl chloride with ethan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to maintain the integrity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromobenzenesulfonyl)ethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfonic acids or sulfonates.
Reduction Reactions: The compound can be reduced to form corresponding amines or sulfides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted ethanamines, phenols, or ethers.
Oxidation Reactions: Products include sulfonic acids or sulfonates.
Reduction Reactions: Products include primary or secondary amines and sulfides.
Scientific Research Applications
2-(4-Bromobenzenesulfonyl)ethan-1-amine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromobenzenesulfonyl)ethan-1-amine involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with biological targets. These interactions can modulate biochemical pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
- 2-(4-Chlorobenzenesulfonyl)ethan-1-amine
- 2-(4-Fluorobenzenesulfonyl)ethan-1-amine
- 2-(4-Methylbenzenesulfonyl)ethan-1-amine
Comparison:
- 2-(4-Bromobenzenesulfonyl)ethan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and methyl analogs. The bromine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in medicinal chemistry and biochemical research .
Properties
IUPAC Name |
2-(4-bromophenyl)sulfonylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBDHNFPJMRHII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCN)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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